molecular formula C6H6N2O4 B1295698 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 51727-06-1

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No. B1295698
CAS RN: 51727-06-1
M. Wt: 170.12 g/mol
InChI Key: HUEHCDQZTHOZAN-UHFFFAOYSA-N
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Description

The compound of interest, 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, is a derivative of tetrahydropyrimidine with potential biological activities. While the specific compound is not directly mentioned in the provided papers, they discuss closely related compounds that share structural similarities, such as various substituted tetrahydropyrimidine derivatives. These compounds are known for their wide spectrum of biological activities and are often synthesized for pharmaceutical research .

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives often involves condensation reactions. For instance, the synthesis of 5-aryl-4-oxo-tetrahydropyrido[2,3-d]pyrimidine derivatives is achieved by reacting 6-aminopyrimidines with arylidene derivatives of pyruvic acid under microwave and ultrasound irradiation, which offers high yields and is environmentally friendly . Similarly, the synthesis of enantiomerically pure dihydropyrimidinecarboxylic acids involves condensation of benzyl acetoacetate with methylurea and aldehydes, followed by several steps including methylation, deprotection, and resolution of racemic mixtures . These methods highlight the versatility and adaptability of synthetic routes for such compounds.

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives is characterized by a dihydropyrimidine ring, which can adopt various conformations. For example, the dihydropyrimidine ring in ethyl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine-5-carboxylate adopts a screw-boat conformation, and the crystal packing is stabilized by intermolecular hydrogen bonds . The presence of substituents on the tetrahydropyrimidine ring can significantly influence the molecular conformation and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

Tetrahydropyrimidine derivatives can undergo various chemical reactions due to their multifunctional groups. For instance, amides of tetrahydropyrimidine carboxylic acids can be obtained through condensation with ammonia or amines, and desulfuration can occur as a side reaction . Additionally, the reaction of tetrahydropyrimidine esters with hydrazine hydrate can lead to the formation of pyrimido[4,5-d]pyridazinones . These reactions demonstrate the reactivity and potential for further chemical modifications of tetrahydropyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. For example, the presence of ester, amide, or carboxylic acid functional groups can affect the solubility, boiling point, and melting point of these compounds. The intermolecular hydrogen bonding, as seen in some crystal structures, can also impact the stability and solid-state properties of these molecules . Moreover, the antioxidant properties and electrochemical behavior of these compounds have been studied, indicating their potential as pharmacologically active agents .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-8-4(9)3(5(10)11)2-7-6(8)12/h2H,1H3,(H,7,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEHCDQZTHOZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291656
Record name 3-methyluracil-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

CAS RN

51727-06-1
Record name 51727-06-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyluracil-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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